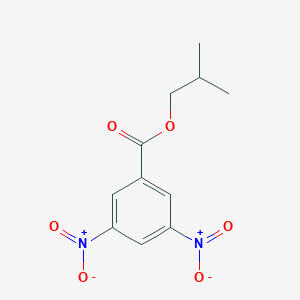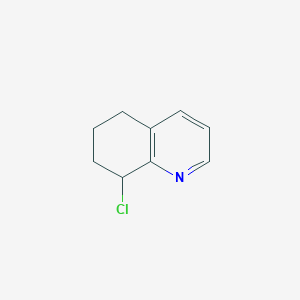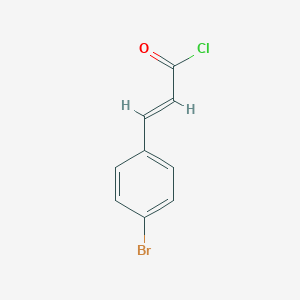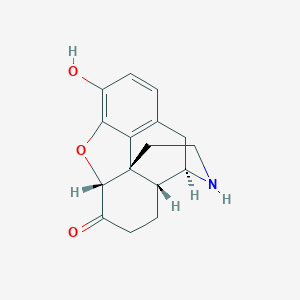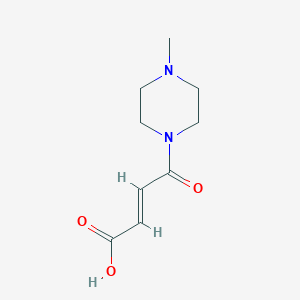
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid is a chemical compound that is commonly used in scientific research. It is also known as MPOB or MPOBA, and its chemical formula is C10H16N2O3. This compound has various applications in different fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
MPOB has various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against different cancer cell lines, including breast, lung, and colon cancer cells. MPOB has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, MPOB has been investigated for its antibacterial and antifungal properties.
Mechanism Of Action
The mechanism of action of MPOB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cancer cell growth and survival. MPOB has been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical And Physiological Effects
MPOB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. MPOB has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. Additionally, MPOB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of MPOB is its potent antitumor activity, which makes it a valuable tool for cancer research. It has also been shown to have minimal toxicity to normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of MPOB is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of MPOB and its potential side effects.
Future Directions
There are several future directions for research on MPOB. One area of interest is the development of MPOB derivatives with improved solubility and bioavailability. Another direction is the investigation of MPOB as a potential treatment for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of MPOB and its potential applications in cancer immunotherapy.
Synthesis Methods
The synthesis of MPOB involves the reaction of 4-methylpiperazine with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which is subsequently hydrolyzed to yield MPOB. This synthesis method has been optimized to produce high yields of pure MPOB, making it suitable for large-scale production.
properties
CAS RN |
129795-76-2 |
|---|---|
Product Name |
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid |
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(E)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2+ |
InChI Key |
XRJMKVGLGTYEFE-NSCUHMNNSA-N |
Isomeric SMILES |
C[NH+]1CCN(CC1)C(=O)/C=C/C(=O)[O-] |
SMILES |
CN1CCN(CC1)C(=O)C=CC(=O)O |
Canonical SMILES |
C[NH+]1CCN(CC1)C(=O)C=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



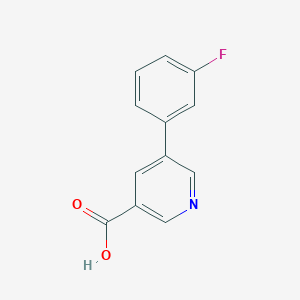
![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)
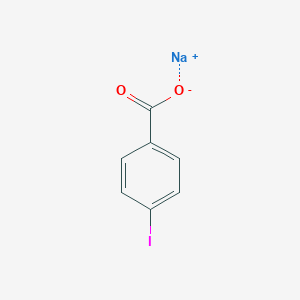
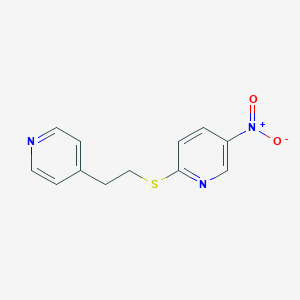
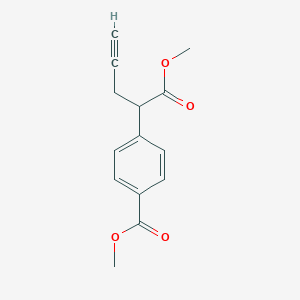

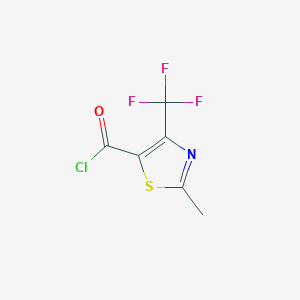
![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)
![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)
